"synthesis of N-Allyl-5-bromo-2-furamide"
"synthesis of N-Allyl-5-bromo-2-furamide"
An In-Depth Technical Guide to the Synthesis of N-Allyl-5-bromo-2-furamide
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-Allyl-5-bromo-2-furamide, a valuable heterocyclic building block for research and development in medicinal chemistry and materials science. The presented methodology is a robust two-step process commencing with the activation of 5-bromo-2-furoic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with allylamine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and emphasizes the causality behind procedural choices to ensure reliable and reproducible outcomes. All protocols are designed as self-validating systems for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
N-Allyl-5-bromo-2-furamide is a bifunctional organic molecule incorporating a reactive allyl group and a bromo-substituted furan ring. The allyl moiety serves as a versatile handle for further chemical modifications, such as polymerization or cross-coupling reactions, while the bromofuran scaffold is a common pharmacophore and a precursor for a variety of metal-catalyzed transformations. The synthesis of such amide-containing structures is a cornerstone of organic chemistry, with broad applications in the synthesis of pharmaceuticals and agrochemicals.[1]
The most direct and reliable synthetic approach to N-Allyl-5-bromo-2-furamide involves the formation of an amide bond between 5-bromo-2-furoic acid and allylamine. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[2][3] Therefore, a strategy involving the activation of the carboxylic acid is employed to enhance its electrophilicity and facilitate the reaction under mild conditions.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, N-Allyl-5-bromo-2-furamide, breaks the central amide C-N bond. This reveals the two primary synthons: an acyl cation equivalent derived from 5-bromo-2-furoic acid and an allylamine nucleophile. This analysis points directly to a synthesis strategy involving the acylation of allylamine.
Caption: Retrosynthetic analysis of N-Allyl-5-bromo-2-furamide.
Synthetic Pathway and Core Mechanism
The selected pathway proceeds in two discrete, high-yielding steps. First, 5-bromo-2-furoic acid is converted to the highly reactive intermediate, 5-bromo-2-furoyl chloride. This is followed by the reaction of the acyl chloride with allylamine in a Schotten-Baumann type reaction to yield the final product.[2][]
Step 1: Activation of 5-bromo-2-furoic acid
The carboxylic acid is activated by conversion to its acyl chloride derivative using thionyl chloride (SOCl₂).[5][6] This transformation is highly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.[7]
Step 2: Amide Formation (Acylation of Allylamine)
The purified 5-bromo-2-furoyl chloride is then reacted with allylamine. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.[2] This neutralization prevents the protonation of the allylamine reactant, ensuring it remains a potent nucleophile.
Caption: Overall two-step reaction scheme for the synthesis.
Reactant and Product Data
A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for quick reference.
| Compound Name | Formula | Mol. Weight ( g/mol ) | Appearance | MP/BP (°C) | Notes |
| 5-bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | Solid | 186-188 °C (MP) | Starting carboxylic acid. |
| Thionyl chloride | SOCl₂ | 118.97 | Colorless liquid | 74.6 °C (BP) | Activating agent; corrosive and moisture-sensitive.[6] |
| Allylamine | C₃H₇N | 57.09 | Colorless liquid | 53 °C (BP) | Nucleophile; flammable with a strong ammonia-like odor. |
| 5-bromo-2-furoyl chloride | C₅H₂BrClO₂ | 209.43 | Liquid/Solid | ~195 °C (BP, est.) | Reactive intermediate; handle with care.[5] |
| N-Allyl-5-bromo-2-furamide | C₈H₈BrNO₂ | 230.06 | Solid | N/A | Target molecule.[8][9] |
Detailed Experimental Protocols
Safety Precaution: This synthesis involves corrosive and flammable reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 5-bromo-2-furoyl chloride
This protocol is adapted from established procedures for acyl chloride formation.[5]
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (19.1 g, 0.1 mol).
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Reagent Addition: Suspend the acid in toluene (120 mL). Carefully add thionyl chloride (14.3 mL, 0.2 mol, 2 equivalents) to the suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber for trapping).
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is 5-bromo-2-furoyl chloride, which can be used in the next step without further purification, or purified by vacuum distillation.
Protocol 2: Synthesis of N-Allyl-5-bromo-2-furamide
This protocol follows the principles of the Schotten-Baumann reaction.[2][]
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Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve allylamine (6.8 g, 0.12 mol, 1.2 equivalents) and triethylamine (12.1 g, 0.12 mol, 1.2 equivalents) in anhydrous dichloromethane (DCM, 200 mL).
-
Reactant Addition: Cool the solution to 0 °C using an ice bath. Dissolve the crude 5-bromo-2-furoyl chloride (from Protocol 1, ~0.1 mol) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
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Final Product Isolation: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure N-Allyl-5-bromo-2-furamide.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from starting materials to the purified final product, providing a clear visual guide for laboratory execution.
Caption: Step-by-step experimental workflow diagram.
Conclusion
This guide details a reliable and efficient two-step synthesis for N-Allyl-5-bromo-2-furamide. By activating 5-bromo-2-furoic acid with thionyl chloride followed by a robust Schotten-Baumann amidation with allylamine, the target compound can be prepared in high yield. The protocols and rationale provided herein are designed to be directly applicable in a research setting, empowering scientists to confidently synthesize this versatile chemical intermediate for further investigation and application.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Li, S., et al. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 5(5), 1183–1191. [Link]
-
Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]
-
Various Authors. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). MDPI. [Link]
-
Zhang, X., et al. (2022). Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines. ACS Catalysis, 12(1), 273-279. [Link]
-
PrepChem. (n.d.). Synthesis of 5-bromo-2-furancarboxylic acid chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ALLYLAMINE. Retrieved from [Link]
- Google Patents. (2009). WO2011013557A1 - Allylamine manufacturing method.
-
Taylor & Francis. (n.d.). Allylamine – Knowledge and References. Retrieved from [Link]
-
ChemBK. (2024). 5-Bromo-2-furamide. Retrieved from [Link]
-
Guangzhou Weibo Technology Co., Ltd. (n.d.). 457938-24-8, N-allyl-5-bromo-2-furamide. Retrieved from [Link]
-
Khan, S. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2955. [Link]
-
Ramirez, A., & Masson, G. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
- Google Patents. (2017). CN106674166A - Preparation method of furoyl chloride.
-
Beydoun, K., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11849. [Link]
-
Ramirez, A., & Masson, G. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PubMed. [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Allyl bromide. Retrieved from [Link]
-
Khan, S. A., et al. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed. [Link]
-
ResearchGate. (2024). Synthesis of N‐functionalized N‐(2‐bromoallyl)amines from allyl carbamate 4. Retrieved from [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]
-
SGRL. (n.d.). 2-Furoyl chloride- 527-69-5. Retrieved from [Link]
Sources
- 1. iajpr.com [iajpr.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. 457938-24-8,N-allyl-5-bromo-2-furamide [weeiboo.com]
- 9. 457938-24-8|N-Allyl-5-bromofuran-2-carboxamide|BLD Pharm [bldpharm.com]
